Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate

Catalog No.
S16159636
CAS No.
M.F
C11H9NO3S2
M. Wt
267.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(thiophene-3-carboxamido)thiophene-2-carb...

Product Name

Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate

IUPAC Name

methyl 3-(thiophene-3-carbonylamino)thiophene-2-carboxylate

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

InChI

InChI=1S/C11H9NO3S2/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13)

InChI Key

VUCRBLRYKBQOSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CSC=C2

Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. This compound features a unique structure characterized by two thiophene rings, with a carboxamide and a carboxylate functional group. The presence of these functional groups suggests potential reactivity and biological activity. The molecular formula of this compound is C11H10N2O3S2C_{11}H_{10}N_{2}O_{3}S^{2}, indicating that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially increasing its reactivity.
  • Reduction: This process can remove oxygen-containing groups or reduce double bonds, altering the compound's properties.
  • Substitution: This reaction allows for the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.

Thiophene derivatives, including methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate, have been studied for their biological activities. Research indicates that thiophene compounds can exhibit significant antibacterial and antioxidant properties. For instance, related compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating higher efficacy than standard antibiotics like ampicillin . Additionally, antioxidant assays have indicated that certain thiophene derivatives can effectively scavenge free radicals, suggesting potential applications in health-related fields .

The synthesis of methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of thiophene derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation to promote the formation of thiophene compounds rapidly .
  • Gewald Reaction: This specific reaction involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form thiophene derivatives.

Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in the development of new antibiotics or antioxidant agents.
  • Material Science: Thiophene derivatives are often explored for their conductive properties in organic electronics and photovoltaic devices.
  • Agriculture: Compounds with antibacterial properties could be utilized in agricultural applications to combat plant pathogens.

Interaction studies have shown that methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate can modulate various biochemical pathways. It interacts with specific proteins or enzymes, potentially influencing metabolic processes within organisms. Such interactions may be critical for understanding its mechanism of action in biological systems.

Several similar compounds exhibit structural and functional similarities to methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate. These include:

  • Methyl 3-hydroxythiophene-2-carboxylate: Contains a hydroxyl group instead of a carboxamide; known for its distinct reactivity patterns.
  • Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate: Features an ethyl group and additional methyl substitution; exhibits varied biological activity compared to the target compound.
  • Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate: Contains a chlorine substituent; has unique interaction profiles due to halogen effects.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Properties
Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylateTwo thiophenes, carboxamideAntibacterial, antioxidantDual thiophene structure
Methyl 3-hydroxythiophene-2-carboxylateHydroxyl groupModerate antibacterialHydroxyl enhances solubility
Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylateEthyl & methyl substitutionsVaried activityIncreased lipophilicity
Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylateChlorine substituentModulated pathwaysHalogen effects on reactivity

This comparison highlights the uniqueness of methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate in terms of its structural composition and potential applications in medicinal chemistry and materials science. Each compound offers distinct advantages based on its specific functional groups and structural characteristics.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

267.00238550 g/mol

Monoisotopic Mass

267.00238550 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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